molecular formula C19H22N2O8 B2815924 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4,5-triethoxybenzoate CAS No. 868679-69-0

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4,5-triethoxybenzoate

Cat. No. B2815924
CAS RN: 868679-69-0
M. Wt: 406.391
InChI Key: DMFVYCSZBRFCOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with its own reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could involve looking at how the compound reacts with other substances, the conditions needed for these reactions, and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be studied. This could include its melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Oxidation and Isomerism in Heterocycles

  • Research on related heterocyclic compounds, like thietane-containing heterocycles, has explored oxidation reactions and isomerism. This is relevant for understanding the chemical behavior and potential applications of similar compounds, such as (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4,5-triethoxybenzoate (Meshcheryakova et al., 2014).

Synthesis and Characterization of Benzimidazole Derivatives

  • The synthesis of benzimidazole derivatives, which include pyridine moiety, has been a focus of research. This process involves coupling various pyridine derivatives in specific conditions, providing insights into the synthesis methods that could be applicable to the compound (Prasad et al., 2018).

Design and Synthesis of Triazole Derivatives

  • Novel 1,2,4-triazole derivatives containing phenoxy pyridine moiety have been synthesized and evaluated for their antifungal activities. This indicates the potential application of related compounds in fungicidal activities (Bai et al., 2020).

Antibacterial and Antifungal Activity

  • Studies on thiazolo and triazolo pyridine derivatives have shown significant antibacterial and antifungal activities, suggesting that related compounds could be explored for similar biological applications (Suresh et al., 2016).

Structural Characterization and Catalytic Applications

  • Research on benzimidazole-functionalized complexes, including pyridine-derived structures, provides insights into their structural characterization and applications in catalysis, such as Friedel–Crafts alkylations (Huang et al., 2011).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with the compound would be assessed. This could involve looking at its toxicity, flammability, and environmental impact .

properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O8/c1-5-26-14-9-12(10-15(27-6-2)17(14)28-7-3)19(23)29-13-8-11(4)20-18(22)16(13)21(24)25/h8-10H,5-7H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFVYCSZBRFCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=C(C(=O)NC(=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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